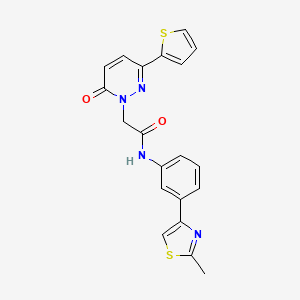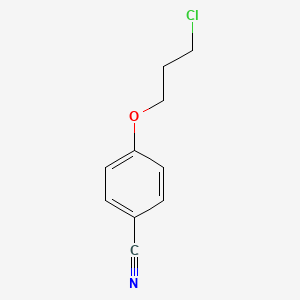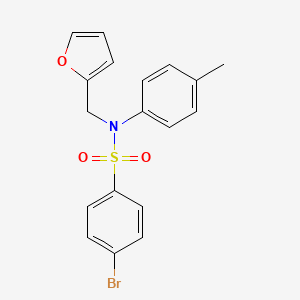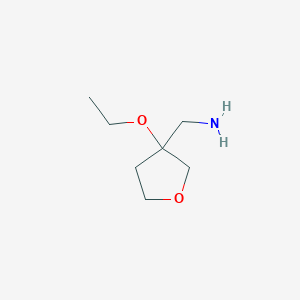
2-Fluoro-4-methoxybenzene-1-sulfonamide
Overview
Description
2-Fluoro-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound belongs to the sulfonamide group, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methoxybenzenesulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in the transport of carbon dioxide out of tissues .
Mode of Action
2-Fluoro-4-methoxybenzenesulfonamide interacts with carbonic anhydrase by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of 2-Fluoro-4-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible reaction of carbon dioxide and water to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involved in maintaining acid-base balance in the body .
Pharmacokinetics
The compound’s sulfonamide group may influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The binding of 2-Fluoro-4-methoxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity . This can result in changes in pH balance and carbon dioxide transport in the body, potentially affecting a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methoxybenzenesulfonamide. For example, the compound’s activity may be affected by the pH of its environment, as the charge on its sulfonamide group can change depending on pH . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrases, where it binds to the enzyme’s active site, inhibiting its activity . This interaction is crucial as carbonic anhydrases are involved in regulating pH and ion balance in cells. Additionally, 2-Fluoro-4-methoxybenzenesulfonamide has been shown to interact with other sulfonamide-binding proteins, affecting their function and activity.
Cellular Effects
The effects of 2-Fluoro-4-methoxybenzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in certain cell types, leading to changes in mitochondrial membrane potential and promoting apoptosis . Furthermore, 2-Fluoro-4-methoxybenzenesulfonamide can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-methoxybenzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to carbonic anhydrases involves the formation of a coordination bond between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, 2-Fluoro-4-methoxybenzenesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-4-methoxybenzenesulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-Fluoro-4-methoxybenzenesulfonamide can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, 2-Fluoro-4-methoxybenzenesulfonamide can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Fluoro-4-methoxybenzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its interaction with carbonic anhydrases, where it acts as an inhibitor . Additionally, the compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which influence its bioavailability and activity. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-methoxybenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, 2-Fluoro-4-methoxybenzenesulfonamide can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects. The localization and accumulation of the compound are critical determinants of its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-methoxybenzenesulfonamide is influenced by various targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, with significant accumulation in mitochondria and lysosomes . This subcellular distribution is essential for its activity, as it allows 2-Fluoro-4-methoxybenzenesulfonamide to interact with specific biomolecules and exert its biochemical effects. Additionally, the compound’s localization can be modulated by post-translational modifications, such as phosphorylation and ubiquitination, which influence its stability and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonamide typically involves the reaction of 2-fluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Fluoro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzene-1-sulfonamide
- 2-Fluoro-4-methylbenzene-1-sulfonamide
- 2-Fluoro-4-chlorobenzene-1-sulfonamide
Uniqueness
2-Fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUSFJKIFZLDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342081-29-1 | |
| Record name | 2-fluoro-4-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2600630.png)





![3-Cyclopropyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2600637.png)
![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2600642.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600643.png)
![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)
![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)
